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Abstract

Citronellyl tiglate (CAS No. 24717-85-9) is a fragrance and flavor ingredient valued for its
complex sensory profile. This technical guide provides an in-depth analysis of its olfactory and
gustatory characteristics, supported by available quantitative data, detailed experimental
methodologies for sensory evaluation, and visualizations of the underlying biological pathways.
The information presented is intended to serve as a comprehensive resource for researchers,
scientists, and professionals involved in the development of products incorporating this
molecule.

Introduction

Citronellyl tiglate is an ester formed from citronellol and tiglic acid. It is found naturally in
geranium oil and is described as a colorless to pale straw-colored liquid.[1] Its multifaceted
sensory properties, encompassing floral, fruity, and green notes, make it a versatile ingredient
in the fragrance and flavor industries.[2][3][4] Understanding the detailed olfactory and
gustatory profile of Citronellyl tiglate is crucial for its effective application and for the
development of novel sensory experiences.

Physicochemical Properties
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A summary of the key physicochemical properties of Citronellyl tiglate is presented in Table 1.

These properties, particularly vapor pressure and water solubility, influence its volatility and

perception in different matrices.

Property Value Reference(s)
Molecular Formula C15H2602 [2]

Molecular Weight 238.37 g/mol [2]
Appearance Colorless to pale yellow liquid [1][3]

Boiling Point 144-145 °C @ 9 mm Hg [11[3]

Density 0.903 g/mL at 25 °C [11[3]

Refractive Index

n20/D 1.465

[1]3]

Vapor Pressure

0.003600 mmHg @ 20.00 °C

[4]

Water Solubility

0.2633 mg/L @ 25 °C

(estimated)

[4]

LogP (o/w)

5.645 (estimated)

[4]

Olfactory Profile

The olfactory profile of Citronellyl tiglate is characterized by a combination of floral, fruity, and

green notes. It is often described as having a rosy, geranium-like scent with leafy and tea-like

undertones.[4] The odor is of medium strength and moderate tenacity.[1][4]

Qualitative Olfactory Descriptors

Multiple sources describe the odor of Citronellyl tiglate with the following terms:

o Primary Notes: Floral, Rosy, Fruity, Green[2][4][5]

o Secondary Notes: Herbaceous, Leafy, Geranium, Tea, Mushroom-like[1][3][4]

» Nuances: Winey, Balsamic, Citrusy[3][4]
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Quantitative Olfactory Data

Quantitative data for the olfactory perception of Citronellyl tiglate is limited. However, one
source provides a specific odor threshold in the air.

Parameter Value Reference(s)
Odor Threshold in Air 0.1585 pg/L [6]

Odor Strength Medium [1114]
Substantivity on Paper 24 hours

Gustatory Profile

The gustatory profile of Citronellyl tiglate is predominantly characterized by green and leafy
notes, with accompanying floral and fruity elements.[4] The taste is often described in
conjunction with its aromatic properties, highlighting the significant contribution of retronasal
olfaction to the overall flavor perception.

Qualitative Gustatory Descriptors

The taste of Citronellyl tiglate is described using the following terms:
e Primary Notes: Green, Leafy[4]

o Secondary Notes: Rosy, Geranium, Soapy, Tea, Fruity, Citrus[4]

Quantitative Gustatory Data

Specific quantitative data for the taste threshold of Citronellyl tiglate is not readily available in
the reviewed literature. The perceived flavor is a complex interplay of its taste and aroma.

Experimental Methodologies

The characterization of the olfactory and gustatory profile of a compound like Citronellyl
tiglate involves a combination of analytical techniques and sensory evaluation by trained
panelists.
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Gas Chromatography-Olfactometry (GC-O)

GC-0 is a powerful technique used to identify the specific volatile compounds responsible for
the aroma of a substance. In this method, the effluent from a gas chromatograph is split, with
one portion going to a chemical detector (like a mass spectrometer) and the other to an
olfactory port where a trained analyst sniffs the eluting compounds and describes their odor.

Detailed Protocol for GC-O Analysis:

o Sample Preparation: A solution of Citronellyl tiglate in a suitable solvent (e.g., ethanol) is
prepared. For complex matrices, headspace solid-phase microextraction (HS-SPME) can be
used to extract volatile compounds.

« Injection: A small volume of the prepared sample is injected into the gas chromatograph.

o Separation: The compounds are separated based on their volatility and polarity on a capillary
column (e.g., DB-5 or WAX).

o Detection and Olfactory Assessment: The column effluent is split between a mass
spectrometer for chemical identification and a sniffing port. A trained panelist records the
odor character and intensity of each eluting compound.

o Data Analysis: The resulting olfactogram is aligned with the chromatogram to correlate
specific chemical compounds with their perceived odors.

Sensory Panel Evaluation

Sensory panels are used to obtain qualitative and quantitative data on the sensory properties
of a substance. Trained panelists are essential for providing consistent and reproducible
results.

Detailed Protocol for Descriptive Sensory Analysis:

» Panelist Selection and Training: Panelists are screened for their sensory acuity and trained
to identify and quantify specific aroma and taste attributes of Citronellyl tiglate using
reference standards.
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o Sample Preparation: Citronellyl tiglate is presented to the panelists in a controlled and
consistent manner. For olfactory evaluation, this may involve smelling strips dipped in a
diluted solution. For gustatory evaluation, it is dissolved in a neutral medium like deionized
water or a simple sugar solution.

o Evaluation Procedure: Panelists evaluate the samples in a controlled environment to
minimize distractions. They rate the intensity of various sensory attributes (e.g., rosy, green,
fruity) on a labeled magnitude scale.

« Data Analysis: The data from the panelists are collected and statistically analyzed to
generate a sensory profile of the compound.

Biological Pathways and Logical Relationships
Olfactory Signaling Pathway

The perception of odor begins with the binding of odorant molecules to olfactory receptors in
the nasal cavity, initiating a signal transduction cascade that ultimately leads to the perception
of smell in the brain.

Click to download full resolution via product page

Caption: Generalized olfactory signal transduction cascade.

Gustatory Signaling Pathway (for relevant taste
modalities)
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While Citronellyl tiglate itself does not directly elicit the five primary tastes (sweet, sour, salty,
bitter, umami) in a pure sense, its flavor profile is a complex perception involving both gustatory
and olfactory systems. The "green" and "fruity” aspects are largely aroma-driven, but potential
interactions with receptors for other modalities cannot be entirely ruled out. The diagram below
illustrates a generalized pathway for taste perception.

Taste Receptor Cell

Neural Pathway

Brainstem
(Nucleus of the Solitary Tract) H Thalamus

xxxxxxxxx [ custaory
‘ Afferent Nerve

Click to download full resolution via product page

Caption: Generalized gustatory signal transduction pathway.

Experimental Workflow for Sensory Evaluation

A logical workflow is essential for the comprehensive sensory evaluation of a flavor and
fragrance compound like Citronellyl tiglate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. (E)-citronellyl tiglate, 24717-85-9 [perflavory.com]

o 2. Citronellyl tiglate CAS#: 24717-85-9 [m.chemicalbook.com]

e 3. (2)-citronellyl tiglate, 84254-89-7 [thegoodscentscompany.com]

e 4. symrise.com [symrise.com]

« 5. Citronellyl tiglate 295%, stabilized, FG | Sigma-Aldrich [sigmaaldrich.com]
e 6. bocsci.com [bocsci.com]

« To cite this document: BenchChem. [The Sensory Profile of Citronellyl Tiglate: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1584324+#olfactory-and-gustatory-profile-of-
citronellyl-tiglate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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